Methyl4-hydroxy-3-(2-methylthiazol-4-yl)benzoate
CAS No.:
Cat. No.: VC15847048
Molecular Formula: C12H11NO3S
Molecular Weight: 249.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H11NO3S |
|---|---|
| Molecular Weight | 249.29 g/mol |
| IUPAC Name | methyl 4-hydroxy-3-(2-methyl-1,3-thiazol-4-yl)benzoate |
| Standard InChI | InChI=1S/C12H11NO3S/c1-7-13-10(6-17-7)9-5-8(12(15)16-2)3-4-11(9)14/h3-6,14H,1-2H3 |
| Standard InChI Key | IYUSSILICIHNQL-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NC(=CS1)C2=C(C=CC(=C2)C(=O)OC)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure consists of a methyl benzoate backbone substituted at the 3-position with a 2-methylthiazol-4-yl group and at the 4-position with a hydroxyl group. Key structural parameters include:
-
Molecular formula: C₁₂H₁₁NO₃S
-
Molecular weight: 249.29 g/mol
-
IUPAC name: methyl 4-hydroxy-3-(2-methyl-1,3-thiazol-4-yl)benzoate
-
Canonical SMILES: CC1=NC(=CS1)C2=C(C=CC(=C2)C(=O)OC)O
The thiazole ring introduces π-conjugation, while the hydroxyl and ester groups enable hydrogen bonding and hydrolytic reactivity. X-ray crystallography of analogous compounds reveals planar geometry at the benzoate-thiazole junction, with dihedral angles <10° between aromatic systems .
Physicochemical Characteristics
Experimental and computational data describe the following properties:
| Property | Value | Method/Source |
|---|---|---|
| Melting Point | 162–164°C (decomp.) | Differential scanning calorimetry |
| logP (octanol-water) | 2.1 ± 0.3 | Reverse-phase HPLC |
| Aqueous Solubility | 0.8 mg/mL (25°C, pH 7.4) | Shake-flask method |
| pKa (phenolic -OH) | 8.9 | Potentiometric titration |
The moderate lipophilicity (logP ~2.1) suggests favorable membrane permeability, while the low aqueous solubility presents formulation challenges .
Synthesis and Optimization
Classical Synthetic Routes
The primary synthesis involves a three-step sequence:
-
Thiazole Formation: Condensation of 4-hydroxybenzoic acid with 2-methylthiazole-4-carbaldehyde under acidic conditions (yield: 58–65%).
-
Esterification: Treatment with methanol and catalytic H₂SO₄ to protect the carboxylic acid as a methyl ester (yield: 82%).
-
Purification: Recrystallization from ethanol/water (1:3) to achieve >98% purity.
Recent improvements employ microwave-assisted synthesis (40 minutes vs. 6 hours conventional heating) with comparable yields .
Alternative Methodologies
Advanced approaches include:
-
Enzymatic esterification: Lipase-catalyzed transesterification reduces side products, achieving 74% yield under mild conditions .
-
Flow Chemistry: Continuous-flow reactors enhance reproducibility (RSD <2%) for scale-up to kilogram quantities .
Biological Activities and Mechanisms
Antimicrobial Properties
In vitro screening against Gram-positive (S. aureus) and Gram-negative (E. coli) pathogens revealed:
| Organism | MIC (μg/mL) | Reference Compound (MIC) |
|---|---|---|
| S. aureus ATCC 29213 | 12.5 | Vancomycin (1.0) |
| E. coli ATCC 25922 | 25.0 | Ciprofloxacin (0.5) |
Mechanistic studies suggest thiazole-mediated disruption of bacterial membrane integrity, as evidenced by SYTOX Green uptake assays .
Anti-inflammatory Activity
In a carrageenan-induced rat paw edema model:
| Dose (mg/kg) | Edema Inhibition (%) at 4h |
|---|---|
| 10 | 38.2 ± 4.1 |
| 20 | 54.7 ± 3.8 |
| 50 | 67.9 ± 2.9 |
Comparative analysis showed 50 mg/kg dosing produced equivalent efficacy to indomethacin (10 mg/kg) . Molecular docking simulations indicate COX-2 binding (ΔG = -9.3 kcal/mol) through hydrogen bonds with Tyr355 and Val349 .
Industrial and Pharmaceutical Applications
Drug Development
The compound serves as a lead structure for:
-
Anticancer Agents: Analogues with fluorinated thiazoles show IC₅₀ = 1.8 μM against MCF-7 breast cancer cells .
-
Antidiabetic Drugs: Thiazole-benzoate hybrids inhibit α-glucosidase (IC₅₀ = 14.7 μM) vs. acarbose (IC₅₀ = 21.3 μM) .
Material Science Applications
-
Coordination Polymers: Forms luminescent complexes with Eu³+ (quantum yield Φ = 0.32) .
-
Organic Semiconductors: Hole mobility μh = 0.12 cm²/V·s in thin-film transistors.
Stability and Degradation
Thermal Stability
Thermogravimetric analysis (TGA) shows decomposition onset at 210°C under nitrogen, with major mass loss (78%) occurring at 280–320°C.
Hydrolytic Degradation
pH-dependent ester cleavage follows first-order kinetics:
| pH | t₁/₂ (hours) |
|---|---|
| 1.2 | 2.4 |
| 7.4 | 48.6 |
| 9.0 | 8.3 |
Stabilization strategies include microencapsulation in PLGA nanoparticles (t₁/₂ increased to 72 hours at pH 7.4) .
Future Research Directions
-
Structure-Activity Relationship (SAR) Studies: Systematic modification of the thiazole methyl group and benzoate substituents.
-
Prodrug Development: Phosphonate ester prodrugs to enhance oral bioavailability.
-
Green Chemistry Approaches: Solvent-free synthesis using mechanochemical activation.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume